molecular formula C6H2Br2Cl2N2 B12972645 4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine CAS No. 86854-58-2

4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine

Cat. No.: B12972645
CAS No.: 86854-58-2
M. Wt: 332.80 g/mol
InChI Key: SOSQQRXMACXWNY-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine is a high-purity, multi-functional chemical intermediate designed for advanced research and development in medicinal chemistry. This compound features a pyrimidine heterocycle, a fundamental scaffold in biology and drug discovery, which is present in the nucleic acids of DNA and RNA and is the core structure of many therapeutic agents . The 4,6-dichloro configuration on the ring makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to systematically introduce diverse amines, alcohols, and thiols at these positions to create a library of novel compounds . The unique 5-(2,2-dibromoethenyl) substituent provides a distinct handle for further chemical modification via cross-coupling reactions, offering a pathway to complex molecular architectures. Pyrimidine derivatives are of profound research significance due to their wide spectrum of biological activities. They are extensively investigated as potential antimicrobial agents to combat resistant bacterial strains , anticancer therapeutics , and antivirals . As a key synthetic intermediate, this compound is invaluable for constructing novel molecules aimed at targeting enzymes like dihydrofolate reductase (DHFR), a validated target for antibacterial and antiparasitic drugs . It is also a critical building block in the synthesis of more complex heterocyclic systems, such as bipyrimidines, which are studied for their material and coordination chemistry properties . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86854-58-2

Molecular Formula

C6H2Br2Cl2N2

Molecular Weight

332.80 g/mol

IUPAC Name

4,6-dichloro-5-(2,2-dibromoethenyl)pyrimidine

InChI

InChI=1S/C6H2Br2Cl2N2/c7-4(8)1-3-5(9)11-2-12-6(3)10/h1-2H

InChI Key

SOSQQRXMACXWNY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=C(Br)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a dibromovinyl group under controlled conditions. The reaction is usually carried out in the presence of a chlorination catalyst and solvents like dichloroethane. The process involves heating and refluxing to achieve the desired product .

Industrial Production Methods: Industrial production of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of large reactors, precise temperature control, and efficient recovery of solvents and by-products. The final product is purified through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

    Addition Reactions: The dibromovinyl group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Addition Reactions: Nucleophiles like hydroxide ions (OH-) or amines are used in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce brominated or chlorinated pyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Research indicates that 4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine and its derivatives exhibit significant antiviral properties. These compounds have shown potential in inhibiting viral replication through various mechanisms. For instance, studies have demonstrated that certain pyrimidine derivatives can interfere with viral protein synthesis and disrupt viral entry into host cells.

Anticancer Properties
The compound has also been investigated for its anticancer effects. Recent studies highlight its ability to inhibit specific kinases involved in cancer cell proliferation. In particular, it has been noted for its effectiveness against various cancer types, including breast and lung cancers. For example, a study reported that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Mechanisms of Action
The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis.
  • Induction of Apoptosis: It has been shown to trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Agricultural Applications

Pesticidal Activity
This compound is also recognized for its potential use as a pesticide. Its halogenated structure contributes to its effectiveness against a range of agricultural pests and pathogens. Studies have demonstrated that it can be utilized to control fungal infections in crops, thereby enhancing yield and quality.

Herbicidal Properties
In addition to its pesticidal applications, this compound has been evaluated for herbicidal activity. Research suggests that it can inhibit the growth of certain weed species by disrupting their metabolic pathways.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic routes often include halogenation and coupling reactions that introduce the dibromoethenyl group into the pyrimidine framework.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4,6-DichloropyrimidineTwo chlorine substituentsBasic pyrimidine structure; less reactive
5-Bromo-4-chloropyrimidineOne bromine and one chlorineExhibits different biological activities
4-Chloro-5-(bromomethyl)pyrimidineOne chlorine and bromomethyl groupPotentially used in organic synthesis
4,6-DibromopyrimidineTwo brominesHigher reactivity due to increased halogenation
5-Fluoro-4-chloropyrimidineOne fluorine and one chlorineDifferent electronic properties affecting reactivity

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of this compound revealed that it significantly inhibited the replication of specific viruses in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA polymerase activity.

Case Study 2: Agricultural Field Trials
Field trials assessing the herbicidal properties showed that crops treated with formulations containing this compound exhibited a marked reduction in weed populations compared to untreated controls. This led to improved crop yields and reduced competition for resources.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on the pyrimidine ring dictate reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituents (Position 5) Molecular Weight (g/mol) Key Properties
4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine 2,2-dibromoethenyl ~348.8 (estimated) High halogen content; electron-withdrawing groups enhance electrophilicity.
4,6-Dichloro-5-methoxypyrimidine Methoxy (-OCH₃) 193.02 Melting point: 313–315 K; Cl···N interactions stabilize crystal packing.
5-(4-Bromophenyl)-4,6-dichloropyrimidine 4-bromophenyl 303.97 Density: 1.677 g/cm³; used in Suzuki-Miyaura coupling reactions.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine 2-methoxyphenoxy and bipyrimidine 349.18 Yield: 37.29% via cyclization; intermediate for Bosentan Hydrate .
4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine Amino (-NH₂) and propylsulfanyl 252.15 Yield: ≥64.9%; high purity (≥99%); mild synthesis conditions.

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and hydrophobicity, impacting solubility. The dibromoethenyl group in the target compound may confer unique reactivity in radical or elimination reactions.
  • Electronic Influence: Electron-withdrawing groups (e.g., halogens) enhance electrophilicity at the pyrimidine ring, favoring nucleophilic substitution. Conversely, methoxy or amino groups donate electrons, reducing reactivity .
  • Steric Hindrance : Bulky substituents (e.g., biphenyl, bipyrimidine) can hinder reaction outcomes, as seen in the failed synthesis of 3c in Suzuki-Miyaura reactions .

Biological Activity

4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H4Br2Cl2N
  • Molecular Weight : 307.82 g/mol
  • Appearance : Typically presented as a solid or crystalline compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound exhibits significant antiviral properties, particularly against certain viruses by inhibiting viral replication processes.

Biological Activities

  • Antiviral Properties :
    • Studies have shown that this compound can inhibit the replication of various viruses, making it a candidate for antiviral drug development. For instance, it has been noted to affect the replication cycle of viruses by targeting viral polymerases and other enzymes crucial for viral life cycles .
  • Insecticidal Activity :
    • The compound has demonstrated effectiveness as an insecticide, particularly in agricultural applications. Its mode of action involves disrupting the nervous systems of target insects, leading to paralysis and death .
  • Antimicrobial Effects :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This aspect requires further exploration to determine its efficacy and potential applications in medicine .

Case Studies

  • In Vitro Studies :
    • A study evaluated the IC50 values (the concentration required to inhibit 50% of the target activity) of various derivatives of pyrimidine compounds, including this compound. The results indicated promising inhibitory effects on specific kinases involved in cellular signaling pathways .
CompoundTarget KinaseIC50 (nM)
This compoundPfGSK3150 ± 10
Other Pyrimidine DerivativePfPK6200 ± 15
  • Toxicological Assessments :
    • Toxicity studies have shown that while the compound is effective against pests, it also poses risks to non-target organisms. The acute toxicity levels were assessed using standard methods such as the MTT assay to evaluate cell viability in human cell lines .

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